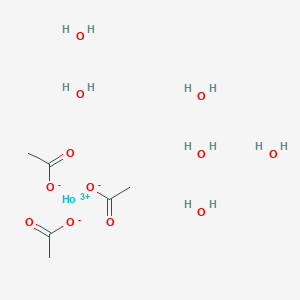
5-Hydroxypyrimidine-2-carbonitrile
Vue d'ensemble
Description
5-Hydroxypyrimidine-2-carbonitrile (5-HPCN) is a heterocyclic compound that belongs to the class of pyrimidines and is composed of a five-membered ring structure containing nitrogen, oxygen, and carbon atoms. 5-HPCN is a highly versatile compound and has been used in a variety of scientific research applications, from drug design to catalysis. It is also a key intermediate in the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Three-Component Synthesis : A study describes the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through a three-component condensation process, showcasing the versatility of 5-hydroxypyrimidine-2-carbonitrile derivatives in chemical synthesis (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Potential in Material Science : Research indicates the development of a unique 2D-MOF (metal-organic framework) based on copper and 4-hydroxypyrimidine-5-carbonitrile. This MOF exhibits conductive properties and piezochromism, suggesting potential applications in pressure-based sensors and novel material development (García-Valdivia et al., 2020).
Pharmaceutical Research
Antimicrobial Activity : Some studies focus on the synthesis of pyrimidine derivatives like pyrazolo[3,4-d]pyrimidine and pyrimido[4,5:4,5]furo[2,3-d]pyrimidines, which are tested for antimicrobial activity. These findings suggest the potential of this compound derivatives in developing new antimicrobial agents (Rahmouni et al., 2014).
Antiproliferative Properties : Research on dihydropyrimidine-based compounds bearing pyrazoline moiety, derived from this compound, indicates significant antiproliferative activity against various cancer cell lines. This highlights the compound's relevance in cancer research (Awadallah et al., 2013).
Environmental Applications
- Corrosion Inhibition : A study demonstrates the use of chromenopyridin derivatives, including pyrimidine-carbonitrile compounds, as corrosion inhibitors. These compounds are shown to be effective in preventing corrosion of N80 steel in acidic conditions, pointing to their potential as environmentally friendly corrosion inhibitors (Ansari, Quraishi, & Singh, 2017).
Mécanisme D'action
Target of Action
The primary target of 5-Hydroxypyrimidine-2-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. The most significant is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival . By inhibiting EGFR, the compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of EGFR by this compound leads to cell cycle arrest at the G2/M phase and induces significant apoptotic effects in various cancer cell lines . It also upregulates the level of caspase-3, a key executor of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as ATP or other tyrosine kinase inhibitors, can affect the compound’s efficacy by competing for the same binding site .
Safety and Hazards
The compound is associated with some hazards. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary statements include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
While specific future directions for 5-Hydroxypyrimidine-2-carbonitrile are not mentioned, there is ongoing research in the field of controlled drug delivery systems, which could potentially involve pyrimidine derivatives . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
Analyse Biochimique
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
5-Hydroxypyrimidine-2-carbonitrile has been found to have significant effects on various types of cells. For instance, certain pyrimidine-5-carbonitrile derivatives have been found to exhibit anticancer activity against a panel of human tumor cell lines
Molecular Mechanism
Some pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR)
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, one study found that a derivative of this compound significantly inhibited tumor growth in mice at a dose of 10 mg/kg . The effects of different dosages of this compound itself on animal models have not been extensively studied.
Propriétés
IUPAC Name |
5-hydroxypyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDLOQYHSUCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663884 | |
| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345642-86-6 | |
| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)








![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)


